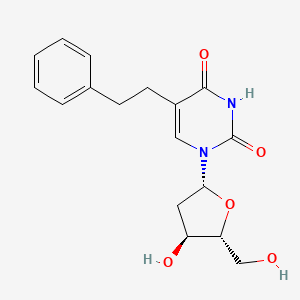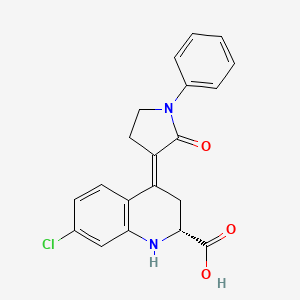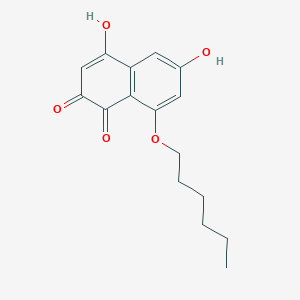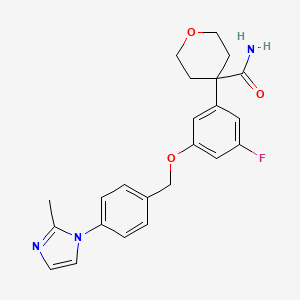
Pterogynidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pterogynidine is a natural product found in Pterogyne nitens with data available.
Applications De Recherche Scientifique
Cytotoxic Properties
Pterogynidine, a compound isolated from Pterogyne nitens, has been identified for its cytotoxic properties. Studies have demonstrated its potential in cancer research, particularly in combating human cancer cell lines. This compound exhibited cytotoxicity against HL-60 (human myeloblastic leukemia) and SF-245 (human glioblastoma) cells, highlighting its potential in oncological research (Regasini et al., 2009).
Antineoplastic Activity
Further research on this compound revealed its antineoplastic activity against human breast cancer cells. It induced apoptosis in a human infiltrating ductal carcinoma cell line, suggesting its effectiveness in breast cancer treatment (Duarte et al., 2010).
Antibacterial Activity
This compound has also shown promising results in the field of microbiology, particularly for its antibacterial activity. It demonstrated significant effectiveness against methicillin-resistant Staphylococcus aureus strains, suggesting its potential as a model for developing new antibacterial agents (Coqueiro et al., 2014).
Anti-angiogenic Effects
The compound has been studied for its anti-angiogenic effects, particularly in the context of tumor growth and metastasis. This compound isolated from Alchornea glandulosa exhibited significant inhibitory effects on angiogenesis-related processes, making it a candidate for anti-cancer therapies (Lopes et al., 2009).
Interaction with ABC Transporters
Research exploring the interaction of this compound with human ABC transporters has provided insights into its potential role in overcoming drug resistance in cancer therapies. It showed a notable influence on the ATPase activity of ABCB1, a protein associated with multi-drug resistance (Tajima et al., 2014).
Anti-Osteoclastic Effects
This compound also displayed anti-osteoclastic properties, suggesting its potential role in bone metabolism and treatment of bone-related diseases. It showed significant effects in reducing the number of osteoclasts, cells responsible for bone resorption (Tajima et al., 2015).
Propriétés
Formule moléculaire |
C11H21N3 |
|---|---|
Poids moléculaire |
195.3 g/mol |
Nom IUPAC |
1,2-bis(3-methylbut-2-enyl)guanidine |
InChI |
InChI=1S/C11H21N3/c1-9(2)5-7-13-11(12)14-8-6-10(3)4/h5-6H,7-8H2,1-4H3,(H3,12,13,14) |
Clé InChI |
PDIPOEDZYMYFGI-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCNC(=NCC=C(C)C)N)C |
Synonymes |
pterogynidine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


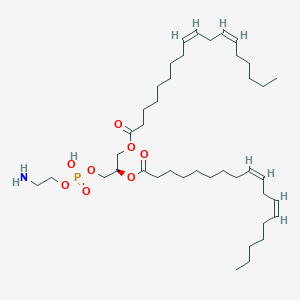
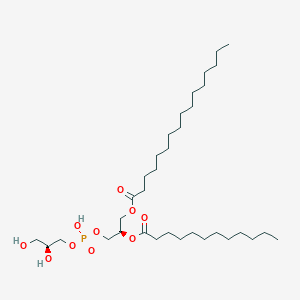

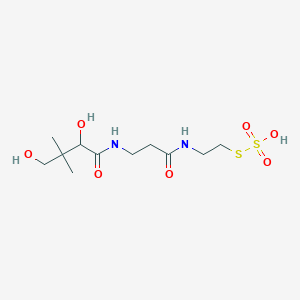
![alpha-(3,4-Dimethoxyphenyl)-3,4-dihydro-6,7-dimethoxy-alpha-[(4-methylphenyl)thio]-2(1H)-isoquinolineheptanenitrile](/img/structure/B1243269.png)
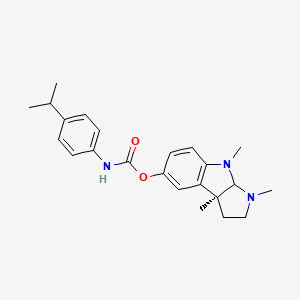
![2-Hydroxy-3-[(2-carboxyethyl)thio]-3-[2-(8-phenyloctyl)phenyl]propanoic acid](/img/structure/B1243274.png)
![N-[3-benzyl-7-hydroxy-20-(hydroxymethyl)-4,6-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylpropyl)oxan-2-yl]propanamide](/img/structure/B1243275.png)
![N-[5,6,7,8-tetrahydro-5-(1H-imidazol-5-yl)-1-naphthalenyl]-Methanesulfonamide](/img/structure/B1243277.png)
